molecular formula C27H28ClN3O4S B2399885 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-cyclopentyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113140-29-6

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-cyclopentyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide

カタログ番号: B2399885
CAS番号: 1113140-29-6
分子量: 526.05
InChIキー: KRZWPGRPJJOPJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a quinazoline derivative characterized by a complex structure integrating multiple functional groups. Key structural features include:

  • Quinazoline core: A bicyclic 3,4-dihydroquinazoline-4-one scaffold, which is a common pharmacophore in medicinal chemistry due to its bioactivity in kinase inhibition and antimicrobial applications.
  • Substituents: A 4-chlorophenyl group linked via a thioether (-S-) to a ketone-containing ethyl chain. A cyclopentyl carboxamide group at position 7, which may enhance lipophilicity and target binding.

特性

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-cyclopentyl-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN3O4S/c28-19-10-7-17(8-11-19)24(32)16-36-27-30-23-14-18(25(33)29-20-4-1-2-5-20)9-12-22(23)26(34)31(27)15-21-6-3-13-35-21/h7-12,14,20-21H,1-6,13,15-16H2,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZWPGRPJJOPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)CC5CCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-cyclopentyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities, supported by recent research findings.

Chemical Structure

The compound features several notable functional groups:

  • Chlorophenyl moiety enhances lipophilicity and may contribute to biological activity.
  • Tetrahydrofuran ring potentially increases solubility and bioavailability.
  • Dihydroquinazoline core is associated with various pharmacological effects.

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. A series of synthesized derivatives were tested against common bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. For instance, certain derivatives demonstrated IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating potential as effective antibacterial agents .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been a focal point of research:

  • Acetylcholinesterase (AChE) Inhibition: Compounds derived from similar structures have shown promising AChE inhibitory activity, crucial for treating conditions like Alzheimer's disease. The inhibition percentage was calculated based on absorbance measurements, with some compounds achieving significant inhibition compared to standard controls .

Study 1: Synthesis and Biological Evaluation

In a comprehensive study, researchers synthesized various quinazoline derivatives, including the target compound. They evaluated these for antibacterial and enzyme inhibitory activities using standard microbiological methods and enzyme assays. The results indicated that modifications in the chemical structure significantly influenced biological potency .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on related compounds to understand how different substituents affect biological activity. The presence of the chlorophenyl group was correlated with enhanced antibacterial efficacy, while modifications in the dihydroquinazoline core were linked to improved AChE inhibition .

Data Table: Biological Activity Summary

Activity TypeTest Organisms/EnzymesResults (IC50 µM)Reference
AntibacterialSalmonella typhiModerate to strong
Bacillus subtilisModerate to strong
AChE InhibitionAChE EnzymeUp to 6.28
Urease InhibitionUrease Enzyme1.13 - 6.28

類似化合物との比較

Comparison with Structurally Similar Compounds

VM-6: 2-(4'-Methyl-N-(2-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl Nitrate

Key Differences :

  • Core Structure : VM-6 features a biphenyl carboxamide core, whereas the target compound uses a dihydroquinazoline scaffold. Quinazolines often exhibit stronger π-π stacking interactions in enzymatic pockets compared to biphenyl systems .
  • Functional Groups: VM-6 includes a trifluoromethyl (-CF₃) group, which enhances metabolic stability but may reduce solubility.
  • Biological Activity : VM-6’s nitrate ester group suggests vasodilatory or nitric oxide-releasing properties, while the target compound’s thioether and cyclopentyl groups hint at kinase or protease inhibition .
N-[2-Chloro-4-(Trifluoromethyl)Phenyl]-4-(Substituted Phenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide

Key Differences :

  • Core Structure : This compound uses a tetrahydropyrimidine (THP) ring, a saturated analog of pyrimidine, which is less aromatic than the quinazoline core. THP derivatives often exhibit conformational flexibility, affecting target binding kinetics .
  • Substituents :
    • The 2-thioxo group in THP derivatives can act as a hydrogen-bond acceptor, similar to the target compound’s ketone and carboxamide groups.
    • Unlike the target compound’s THF-methyl group, this analog relies on substituted phenyl rings for hydrophobic interactions, which may limit selectivity .
  • Activity : THP derivatives in showed antimicrobial activity, whereas quinazoline analogs are more commonly associated with anticancer or anti-inflammatory effects .

Structural and Electronic Comparisons

Electronic Effects
  • The 4-chlorophenyl group in the target compound is electron-withdrawing, similar to VM-6’s trifluoromethyl group. Both substituents enhance electrophilicity, which could influence reactivity in nucleophilic environments .
  • The tetrahydrofuran ring introduces electron-rich oxygen atoms, contrasting with VM-6’s nitro group. This difference may alter redox properties or metabolic pathways .
Conformational Analysis
  • The THF ring’s puckering (governed by Cremer-Pople parameters) could lead to distinct conformational states compared to VM-6’s rigid biphenyl system. This flexibility might improve binding to flexible enzyme active sites .

Data Table: Key Structural and Functional Comparisons

Parameter Target Compound VM-6 THP Carboxamide
Core Structure 3,4-Dihydroquinazoline-4-one Biphenyl carboxamide Tetrahydropyrimidine
Key Substituents 4-Chlorophenyl, THF-methyl, cyclopentyl Trifluoromethyl, nitrate ester 2-Thioxo, substituted phenyl
Electron Effects Electron-withdrawing (Cl), electron-donating (THF) Strongly electron-withdrawing (CF₃, NO₃) Moderate electron-withdrawing (Cl, CF₃)
Potential Bioactivity Kinase/protease inhibition Vasodilation, NO release Antimicrobial
Synthetic Yield Not reported 48.02% Not explicitly reported

Research Implications and Limitations

  • Methodology : Structural comparisons rely on crystallographic tools like SHELXL and ORTEP-3 (Evidences 2, 4, 5), which are critical for validating molecular geometries.
  • Limitations : Direct biological or physicochemical data for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.

Q & A

Q. What are the key steps and analytical methods for synthesizing and characterizing this compound?

The synthesis involves sequential functionalization of the quinazoline backbone. Critical steps include:

  • Thioether formation : Reaction of 2-(4-chlorophenyl)-2-oxoethyl mercaptan with a halogenated quinazoline intermediate under inert conditions (e.g., nitrogen atmosphere) .
  • Cyclopentyl carboxamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF .
  • Tetrahydrofuran-methyl group introduction : Alkylation with (tetrahydrofuran-2-yl)methyl bromide in the presence of a base such as K₂CO₃ .

Q. Characterization :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and purity .
  • Infrared Spectroscopy (IR) : Identification of functional groups like carbonyl (C=O) and thioether (C-S) .

Q. What preliminary pharmacological screening methods are suitable for this compound?

  • Enzyme inhibition assays : Test kinase or phosphatase inhibition using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity) .
  • Cell viability assays : Anti-cancer potential assessed via MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory models : Measure COX-2 inhibition using ELISA or prostaglandin E₂ (PGE₂) quantification in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Use Design of Experiments (DOE) to systematically vary parameters:

  • Variables : Temperature (40–80°C), solvent (DMF vs. DMSO), catalyst loading (0.1–1.0 eq) .
  • Response surface methodology (RSM) : Identify optimal conditions through central composite design .
  • Validation : Replicate top-performing conditions to ensure reproducibility (>90% yield) .

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

  • Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
  • Backbone modifications : Compare activity of quinazoline derivatives against pyrimidine or pyridine analogs .
  • In silico docking : Use AutoDock Vina to predict binding affinity to targets like EGFR or PI3K .

Q. How should contradictory data in biological assays be resolved?

  • Orthogonal assays : Confirm kinase inhibition via both enzymatic (ADP-Glo™) and cellular (Western blot for phosphorylated substrates) methods .
  • Dose-response curves : Assess consistency across multiple concentrations (IC₅₀ values within 95% CI) .
  • Replicate studies : Perform triplicate experiments under standardized conditions to rule out technical variability .

Q. What in vivo models are appropriate for pharmacokinetic (PK) and pharmacodynamic (PD) studies?

  • Rodent models : Administer compound intravenously (IV) or orally (PO) to measure bioavailability, half-life, and tissue distribution .
  • Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma and urine .
  • PD markers : Monitor target engagement (e.g., reduced tumor size in xenografts) .

Q. How can computational methods predict metabolic stability and toxicity?

  • Quantum mechanical (QM) calculations : Simulate metabolic pathways (e.g., CYP450-mediated oxidation) using Gaussian or ORCA .
  • Machine learning (ML) : Train models on PubChem datasets to predict hepatotoxicity or cardiotoxicity .
  • Molecular dynamics (MD) : Assess binding stability in aqueous environments (NAMD or GROMACS) .

Q. What strategies can identify off-target interactions?

  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Surface plasmon resonance (SPR) : Screen against a library of recombinant proteins (e.g., KinomeScan®) .
  • CRISPR-Cas9 knockout : Validate hits by comparing activity in wild-type vs. gene-edited cells .

Q. How can degradation products be characterized during stability studies?

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • Hyphenated techniques : LC-MS/MS or GC-MS to identify degradation impurities .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months (ICH guidelines) .

Q. What experimental approaches assess the stability of the tetrahydrofuran-methyl group?

  • Hydrogen-deuterium exchange (HDX) : Monitor deuterium incorporation into the tetrahydrofuran ring under acidic conditions .
  • Oxidative stress tests : Treat with H₂O₂ or tert-butyl hydroperoxide to evaluate ring-opening reactions .
  • X-ray crystallography : Compare pre- and post-stability crystal structures to detect conformational changes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。